molecular formula C12H15N5 B1461466 (prop-2-en-1-yl)({1-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]ethyl})amine CAS No. 1019612-55-5

(prop-2-en-1-yl)({1-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]ethyl})amine

Cat. No.: B1461466
CAS No.: 1019612-55-5
M. Wt: 229.28 g/mol
InChI Key: ONTTTYYKYGXRPD-UHFFFAOYSA-N
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Description

(prop-2-en-1-yl)({1-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]ethyl})amine is a useful research compound. Its molecular formula is C12H15N5 and its molecular weight is 229.28 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

N-[1-[3-(tetrazol-1-yl)phenyl]ethyl]prop-2-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5/c1-3-7-13-10(2)11-5-4-6-12(8-11)17-9-14-15-16-17/h3-6,8-10,13H,1,7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONTTTYYKYGXRPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)N2C=NN=N2)NCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (prop-2-en-1-yl)({1-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]ethyl})amine is a novel organic molecule that has garnered attention due to its potential biological activities. This article reviews the biological properties of this compound, including its mechanisms of action, efficacy in various biological assays, and comparisons with related compounds.

Chemical Structure

The compound's structure can be summarized as follows:

Property Details
IUPAC Name This compound
Molecular Formula C14H18N4
CAS Number Not available

The biological activity of this compound is largely attributed to its interaction with specific molecular targets within cells. The presence of the tetrazole ring is particularly noteworthy as it has been shown to facilitate interactions with various enzymes and receptors. This interaction may inhibit enzymatic activity or modulate receptor signaling pathways, leading to observed biological effects such as cytotoxicity or anti-inflammatory responses.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

  • Cell Line Studies : In vitro assays demonstrated that the compound exhibited significant cytotoxicity against several cancer cell lines including PC-3 (prostate cancer), A375 (melanoma), and Paca-2 (pancreatic cancer). The IC50 values ranged from 10.7 µM to 28.3 µM depending on the cell line tested .
Cell Line IC50 (µM)
PC-310.7
A37515.0
Paca-228.3

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases:

  • AChE Inhibition Assays : Using Ellman’s method, the compound demonstrated a competitive inhibition profile with an IC50 value comparable to established inhibitors like donepezil .

Case Studies

Several case studies have provided insights into the biological effects of this compound:

  • Study on Neuroprotective Effects : A study indicated that the compound could protect neuronal cells from oxidative stress-induced apoptosis. This was evidenced by decreased levels of reactive oxygen species (ROS) and increased expression of anti-apoptotic proteins .
  • Anti-inflammatory Properties : In a model of inflammation, treatment with the compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential use in inflammatory diseases .

Comparative Analysis

When compared to other compounds with similar structures, such as triazole derivatives and other tetrazole-containing molecules, this compound exhibits unique properties that may enhance its therapeutic potential:

Compound Activity Type IC50/Effectiveness
FluconazoleAntifungalEffective at low µM
DonepezilAChE InhibitorIC50 = 21.8 ± 0.9 nM
Compound XCytotoxicIC50 = 10.7 µM

Scientific Research Applications

Chemical Properties and Structure

The compound features a prop-2-en-1-yl group attached to a 1-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]ethyl moiety. Its molecular formula and structural characteristics suggest it may exhibit unique chemical reactivity and biological activity.

Medicinal Chemistry

  • Anticancer Activity : Research indicates that compounds containing tetrazole rings have shown promising anticancer properties. The tetrazole moiety can enhance the bioactivity of the compound through various mechanisms, including inhibition of tumor growth and metastasis. A study highlighted the synthesis of similar tetrazole-containing compounds that exhibited significant cytotoxic effects against various cancer cell lines .
  • Neuropharmacology : The structure of (prop-2-en-1-yl)({1-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]ethyl})amine suggests potential applications in treating neurological disorders. Compounds with similar structures have been investigated for their ability to modulate neurotransmitter systems, potentially offering therapeutic benefits in conditions such as depression and anxiety .

Materials Science

  • Polymer Chemistry : The compound's alkenyl group makes it a candidate for polymerization reactions. It can be utilized as a monomer in the synthesis of functional polymers that exhibit specific properties such as increased thermal stability or enhanced mechanical strength. Research into related compounds has demonstrated their utility in creating advanced materials for various industrial applications .
  • Sensor Development : The unique chemical structure allows for the design of sensors that can detect specific analytes through changes in electrical or optical properties. Studies have explored how similar compounds can be integrated into sensor technologies for environmental monitoring and biomedical applications .

Case Study 1: Anticancer Research

A recent study focused on the synthesis of tetrazole derivatives, including those structurally related to this compound. The researchers reported significant inhibition of cell proliferation in breast cancer cells, suggesting that modifications to the tetrazole structure could enhance pharmacological efficacy .

Case Study 2: Polymer Applications

Another investigation explored the use of similar alkenyl compounds in creating polymeric materials with improved mechanical properties. The study demonstrated that incorporating such compounds into polymer matrices resulted in materials with enhanced tensile strength and thermal resistance, making them suitable for high-performance applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.